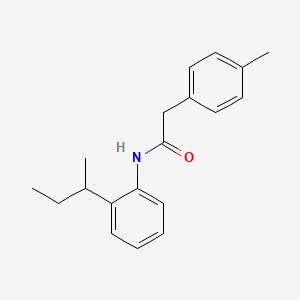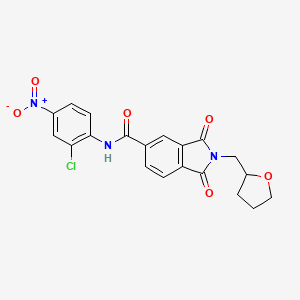![molecular formula C16H19N3O6 B4058652 methyl 4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4058652.png)
methyl 4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19N3O6 and its molecular weight is 349.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12738533 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : This compound is utilized as a base for synthesizing various heterocyclic compounds, demonstrating significant roles in medicinal chemistry. For instance, its derivatives, such as benzodifuranyl, triazines, and oxadiazepines, exhibit anti-inflammatory and analgesic properties. These derivatives have been synthesized through reactions involving compounds like visnagenone–ethylacetate or khellinone–ethylacetate, displaying potential pharmacological applications (Abu‐Hashem et al., 2020).
- Crystal Structure Studies : Investigations into the crystal structures of derivatives of this compound, such as O4-methylthymidine, have provided insights into their electronic, geometric, and conformational properties. These studies are crucial for understanding the biological properties and potential mutagenic effects of these compounds (Brennan et al., 1986).
Biological and Medicinal Research
- Antiviral Properties : Some derivatives of this compound, like 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine, have demonstrated inhibitory activity against human and herpetic DNA glycosylases, indicating potential antiviral properties (Botta et al., 1994).
- Antioxidant and Radioprotective Activities : Novel pyrimidine derivatives synthesized from this compound have shown promising results in antioxidant activity assays and radioprotection studies. For instance, their ability to reduce oxidative stress caused by ionizing radiation has been demonstrated using Drosophila melanogaster models (Mohan et al., 2014).
Chemical Properties and Reactions
- Reactivity and Synthesis of Heterocyclic Compounds : The reactivity of this compound has been explored for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and diazepines. These studies are significant for developing new synthetic methodologies and understanding the chemical behavior of pyrimidine derivatives (Farouk et al., 2021).
- Thermodynamic Properties : Research into the thermodynamic properties of derivatives of this compound, like 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters, has provided valuable data on their combustion energies, enthalpies of formation, and phase transitions. This information is crucial for applications in materials science and physical chemistry (Klachko et al., 2020).
Properties
IUPAC Name |
methyl 4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-8-13(15(21)24-3)14(19-16(22)18-8)9-4-5-10(11(6-9)23-2)25-7-12(17)20/h4-6,14H,7H2,1-3H3,(H2,17,20)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLUGFIBWVKYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)N)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4058575.png)

![4-(4-chlorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4058592.png)
![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![1-(4-fluorophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4058598.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4058603.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4058606.png)

methanone](/img/structure/B4058616.png)
![6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4058618.png)

![ethyl 4-(2-methoxyethyl)-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4058665.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4058669.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4058677.png)
